molecular formula C10H16N2OS B1369923 N-methyl-N-[(5-morpholin-4-ylthien-2-yl)methyl]amine CAS No. 879896-62-5

N-methyl-N-[(5-morpholin-4-ylthien-2-yl)methyl]amine

Cat. No. B1369923
CAS RN: 879896-62-5
M. Wt: 212.31 g/mol
InChI Key: LTBKEKXCWIEXPM-UHFFFAOYSA-N
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Description

“N-methyl-N-[(5-morpholin-4-ylthien-2-yl)methyl]amine” is a laboratory chemical . It is used in scientific research, but specific applications are not mentioned in the available resources .

Scientific Research Applications

Synthesis Techniques and Derivatives

N-methyl-N-[(5-morpholin-4-ylthien-2-yl)methyl]amine has been involved in the synthesis of various derivatives, particularly in the formation of triazole derivatives and Mannich base derivatives. These compounds have exhibited significant antimicrobial activities against a range of microorganisms, indicating their potential in medicinal chemistry (Bektaş et al., 2007). Additionally, N-methylmorpholine and its derivatives, such as N-methylmorpholine-N-oxide, are crucial for various industrial applications due to their high solvency properties. They are prominently used for extracting aromatic hydrocarbons and as solvents for cellulose and natural polymers (Markosyan et al., 2013).

Crystal Structure Determination

The compound has been instrumental in the synthesis of 1,3,4-thiadiazol derivatives, whose crystal structures have been determined, providing insights into molecular arrangements and interactions. This knowledge is valuable for the design and synthesis of molecules with tailored properties (Wawrzycka-Gorczyca et al., 2011).

Biological Activity and Applications

Antimicrobial and Antiproliferative Properties

Schiff bases derived from 1,3,4-thiadiazole compounds, potentially synthesized using N-methyl-N-[(5-morpholin-4-ylthien-2-yl)methyl]amine, have shown significant DNA protective abilities and strong antimicrobial activity. Their structural analysis and biological evaluation have revealed potential in pharmacology, especially in the context of chemotherapy drugs, to establish efficient therapy strategies with minimal cytotoxicity against cancer cells (Gür et al., 2020).

Chemical Functionalization and Structural Analysis

The compound has contributed to the functionalization of various heterocyclic compounds, showcasing its versatility in organic synthesis. Studies involving the replacement of hydroxy groups by amino groups in specific compounds, under certain conditions, have highlighted the compound's role in facilitating chemical transformations (Stoyanov & Ivanov, 2004).

Antitumor Activity and Crystal Structure Determination

The compound has been involved in synthesizing derivatives that inhibit tumor necrosis factor alpha and nitric oxide, indicating potential applications in cancer treatment. Determining the crystal structure of these derivatives aids in understanding their molecular interactions and pharmacological properties (Lei et al., 2017).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage . Precautionary measures include not breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area . In case of exposure, immediate medical attention is required .

properties

IUPAC Name

N-methyl-1-(5-morpholin-4-ylthiophen-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2OS/c1-11-8-9-2-3-10(14-9)12-4-6-13-7-5-12/h2-3,11H,4-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTBKEKXCWIEXPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(S1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594616
Record name N-Methyl-1-[5-(morpholin-4-yl)thiophen-2-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-[(5-morpholin-4-ylthien-2-yl)methyl]amine

CAS RN

879896-62-5
Record name N-Methyl-1-[5-(morpholin-4-yl)thiophen-2-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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